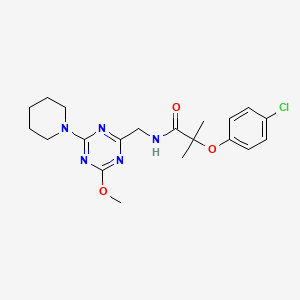
2,2,5,5-Tetramethyloxolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetramethyloxolane-3-carboxylic acid is a heterocyclic organic compound with a unique structure that includes a five-membered oxolane ring substituted with four methyl groups and a carboxylic acid group
Wirkmechanismus
Mode of Action
It is known that the compound is a derivative of tetrahydrofuran (oxolane) with four methyl groups replacing four hydrogen atoms on each of the carbon atoms in the ring that are adjacent to the oxygen . This unique structure may influence its interaction with its targets.
Biochemical Pathways
It’s known that the compound can react with benzene in the presence of triflic acid to form 1,1,4,4-dimethyl tetralin and symmetric tetramethyl octahydroanthracene . This suggests that it may interact with aromatic hydrocarbons and potentially influence associated biochemical pathways.
Action Environment
The action of 2,2,5,5-Tetramethyloxolane-3-carboxylic acid can be influenced by environmental factors. For instance, it has been shown that the compound undergoes photolysis by UV; in aqueous solution, the products are mainly methane, ethane, and 2-hydroxy-2,5,5-trimethyltetrahydrofuran . This suggests that light exposure and solvent environment can influence the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyloxolane-3-carboxylic acid typically involves the cyclodehydration of 2,5-dimethylhexane-2,5-diol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or zeolites, with the latter providing particularly high yields . The process involves the removal of water molecules to form the oxolane ring structure.
Industrial Production Methods
Industrial production of this compound can be achieved through bio-based routes. One such method involves the use of methyl levulinate, a by-product of sugar dehydration, which undergoes triple methylation using methyl magnesium chloride to yield 2,5-dimethylhexane-2,5-diol. This intermediate is then cyclodehydrated using H-BEA zeolites to produce high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-Tetramethyloxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetramethyloxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and non-polar nature.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran: Similar in structure but lacks the carboxylic acid group.
2,5-Dimethylfuran: Another related compound with a different substitution pattern on the furan ring.
Uniqueness
2,2,5,5-Tetramethyloxolane-3-carboxylic acid is unique due to its combination of a stable oxolane ring with four methyl groups and a reactive carboxylic acid group. This combination provides distinct chemical properties and reactivity compared to similar compounds .
Eigenschaften
IUPAC Name |
2,2,5,5-tetramethyloxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-8(2)5-6(7(10)11)9(3,4)12-8/h6H,5H2,1-4H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNJAOWNKAECIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2831985.png)
![3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2831986.png)
![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2831989.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(m-tolyl)acetamide](/img/structure/B2831990.png)

![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methylcyclopropanesulfonamide](/img/structure/B2831993.png)
![6-Methyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2831995.png)


![2-(2-Chloro-6-fluorobenzyl)-4-{[(4-pyridinylmethyl)imino]methyl}-1,3-benzenediol](/img/structure/B2831998.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2832000.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2832001.png)
![N-[2,2-DICHLORO-1-(4-METHYLBENZENESULFONYL)ETHENYL]-4-METHOXYBENZAMIDE](/img/structure/B2832006.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2832007.png)
